4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyano group, a benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling with Pyridin-2-ylmethyl Group: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the dimethyl groups on the benzo[d]thiazole moiety.
4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-2-ylmethyl group.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the cyano group.
Uniqueness
The presence of the cyano group, the dimethylbenzo[d]thiazole moiety, and the pyridin-2-ylmethyl group in 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-6-7-16(2)21-20(15)26-23(29-21)27(14-19-5-3-4-12-25-19)22(28)18-10-8-17(13-24)9-11-18/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMOWQLPDCLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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